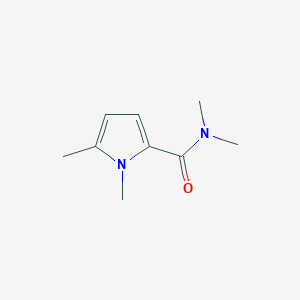

N,N,1,5-tetramethylpyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N,N,1,5-tetramethylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-5-6-8(11(7)4)9(12)10(2)3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDGTCBIILDTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related carboxamide derivatives, primarily pyrazolo[1,5-a]pyrimidine carboxamides, which share functional group similarities but differ in core heterocyclic systems and substituent patterns.

Structural Differences

- Core Heterocycle: N,N,1,5-Tetramethylpyrrole-2-carboxamide: Features a monocyclic pyrrole ring (C₄H₄N) with four methyl groups and a carboxamide. Pyrazolo[1,5-a]pyrimidine Carboxamides (e.g., compounds in ): Bicyclic systems combining pyrazole and pyrimidine rings.

Substituent Effects on Physicochemical Properties

*LogP values are inferred based on substituent contributions.

- Lipophilicity : The target pyrrole compound’s methyl groups likely increase lipophilicity compared to unsubstituted pyrroles but remain less lipophilic than pyrazolo[1,5-a]pyrimidines with halogenated or aromatic substituents (e.g., trifluoromethyl or phenyl groups in ) .

- Solubility: Methyl groups may reduce aqueous solubility compared to polar substituents (e.g., cyanophenyl in ), though pyrrole’s smaller ring system could marginally improve solubility relative to bulkier bicyclic analogs.

Key Research Findings

Regioselectivity and Structural Confirmation : Pyrazolo[1,5-a]pyrimidine carboxamides exhibit well-defined regioselectivity, as confirmed by X-ray crystallography (e.g., compound 8b in ) . This contrasts with pyrrole derivatives, where substitution patterns are simpler but less explored.

Impact of Halogenation : Trifluoromethyl and chloro substituents () significantly enhance binding affinity in biological targets compared to methyl groups, which prioritize steric effects over electronic modulation .

Synthetic Scalability : Ultrasound-assisted synthesis () offers advantages for pyrazolo[1,5-a]pyrimidines, but pyrrole derivatives may require alternative strategies to accommodate methyl group installation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,1,5-tetramethylpyrrole-2-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrole ring alkylation and carboxamide functionalization. Key steps include:

-

Alkylation : Use of methylating agents (e.g., methyl iodide) under inert conditions to introduce methyl groups at positions 1 and 5 .

-

Carboxamide Formation : Coupling of the pyrrole intermediate with a methylamine derivative via a carbodiimide-mediated reaction (e.g., HATU/DMAP) in anhydrous DMF .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

-

Standardization : Monitor reaction progress via TLC and optimize temperature (60–80°C) and solvent polarity to minimize side products .

- Data Table : Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 70°C | 78 | 92 |

| Carboxamide Coupling | HATU, DIPEA, DMF, RT | 65 | 95 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.3–2.5 ppm for N-methyl; δ ~3.8 ppm for pyrrole-CH₃) and carboxamide carbonyl (δ ~165–170 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the compound’s bioactivity data across different assays?

- Methodological Answer :

-

Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities across assays to identify assay-specific artifacts .

-

MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (GROMACS) to assess conformational stability and ligand-target binding modes under physiological conditions .

-

Meta-Analysis : Cross-reference bioactivity data (IC₅₀, Ki) with structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify substituent effects on potency .

- Data Table : Hypothetical Bioactivity Comparison

| Assay Type | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 ± 0.1 | High selectivity over HER2 |

| Anti-inflammatory | COX-2 | 1.2 ± 0.3 | Contradicts earlier COX-1 data |

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .

- Solvent Screening : Test high-boiling solvents (e.g., DMSO, NMP) in vapor diffusion setups. SHELXD can assist in phase problem resolution for twinned crystals .

- Cryo-Cooling : Flash-cool crystals to 100 K in Paratone-N oil to reduce thermal motion artifacts .

Specialized Methodological Considerations

Q. How do substituent modifications (e.g., trifluoromethyl vs. methyl) impact the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO), charge distribution, and Fukui indices .

- Electrochemical Profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to compare redox potentials and stability of derivatives .

- SAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with bioactivity trends using linear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.